4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-hydroxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3OS/c12-6-3-1-5(2-4-6)7-9-8(13)11-10-7/h1-4,12H,(H2,9,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHQAENHMNKYJGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10955678 | |
| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3414-96-8 | |
| Record name | 1,2-Dihydro-5-(4-hydroxyphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3414-96-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole-3-thiol, 5-(p-hydroxyphenyl)-, hydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(5-Sulfanyl-1,2-dihydro-3H-1,2,4-triazol-3-ylidene)cyclohexa-2,5-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10955678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol and Analogues
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of the target molecule, 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, reveals a straightforward disconnection strategy. The primary disconnection breaks the 1,2,4-triazole (B32235) ring, identifying key precursors for its construction. The triazole ring itself can be formed through the cyclization of a thiosemicarbazide (B42300) derivative. This leads to the identification of 4-hydroxybenzoyl chloride and thiocarbohydrazide (B147625) as the fundamental starting materials.
The synthesis of these precursors is also a critical aspect. 4-Hydroxybenzoyl chloride can be prepared from 4-hydroxybenzoic acid by reacting it with thionyl chloride. google.com Thiocarbohydrazide is synthesized from the reaction of carbon disulfide with hydrazine (B178648). jooust.ac.keresearchgate.netgoogle.comcore.ac.uk The efficiency of thiocarbohydrazide synthesis can be significantly improved by using methanol (B129727) as a solvent instead of water, with reported yields as high as 96%. jooust.ac.keresearchgate.net
Key Precursors:
4-Hydroxybenzoic acid
Thionyl chloride
Carbon disulfide
Hydrazine hydrate (B1144303)
Multi-Step Synthesis Pathways for 1,2,4-Triazole-3-thiols
The construction of 1,2,4-triazole-3-thiols from the key precursors involves a multi-step pathway that is adaptable for the synthesis of various analogues.
The core 1,2,4-triazole ring is typically formed through the cyclization of a thiosemicarbazide intermediate. In the case of this compound, the synthesis begins with the reaction of 4-hydroxybenzohydrazide with an isothiocyanate. The resulting thiosemicarbazide is then cyclized under basic conditions, often using sodium hydroxide (B78521) or potassium hydroxide, to yield the desired 1,2,4-triazole-3-thiol.
For instance, 4-amino-5-mercapto-3-phenyl-1,2,4-triazole is synthesized by heating potassium 2-(4-nitrobenzoyl)hydrazine-1-carbodithioate with an excess of hydrazine hydrate. researchgate.net Another general method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides. mdpi.com
The sulfanyl (B85325) (thiol) group of the 1,2,4-triazole ring is a versatile handle for further functionalization, most commonly through S-alkylation reactions. This allows for the introduction of a wide variety of substituents, leading to a diverse library of analogues. The reaction is typically carried out in the presence of a base, such as sodium hydroxide or cesium carbonate, and an alkylating agent (e.g., alkyl halides).
For example, S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone in the presence of cesium carbonate has been reported. mdpi.com This is a common strategy to introduce various side chains that can modulate the biological activity of the parent compound.
The phenolic hydroxyl group in this compound provides another site for derivatization. This can be achieved through various reactions, such as etherification or esterification, to introduce different functional groups. These modifications can influence the compound's physicochemical properties, such as solubility and lipophilicity.
For example, 4-hydroxythiobenzamides can be readily acylated at the hydroxy group with isocyanates in the presence of triethylamine (B128534) to yield carbamates. researchgate.netumich.edu This demonstrates a viable route for modifying the phenolic part of the molecule.
Green Chemistry Approaches in Triazole Synthesis
In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. In the context of triazole synthesis, green chemistry principles can be applied to reduce the use of hazardous reagents and solvents and to improve energy efficiency.
One notable example is the improved synthesis of thiocarbohydrazide, a key precursor. By switching the solvent from water to methanol, not only is the yield dramatically increased, but the reaction can also be carried out under milder conditions. jooust.ac.keresearchgate.net This reduces energy consumption and minimizes the generation of waste. Further research into microwave-assisted synthesis and the use of eco-friendly catalysts could further enhance the green credentials of 1,2,4-triazole synthesis.
Synthesis of Schiff Base Derivatives Incorporating the Triazole Moiety
The 4-amino substituted derivatives of 1,2,4-triazoles are valuable intermediates for the synthesis of Schiff bases. These are formed by the condensation reaction between the amino group of the triazole and an aldehyde or ketone. This reaction provides a straightforward method to link the 1,2,4-triazole core to other aromatic or heterocyclic systems.
For example, 4-amino-3-propylthio-5-p-tolyl-1,2,4-triazole has been reacted with salicylic (B10762653) aldehyde via refluxing in ethanol (B145695) to produce the corresponding Schiff base. nih.gov Similarly, Schiff bases have been prepared by the condensation of 1,2,4-triazole derivatives with p-phenoxy benzaldehyde. researchgate.net These reactions are often high-yielding and provide a modular approach to synthesizing a wide range of complex molecules.
Synthetic Strategies for Bis-Triazole Systems
The synthesis of molecules incorporating two 1,2,4-triazole rings, often referred to as bis-triazoles, has garnered significant attention due to the diverse biological activities exhibited by these compounds. Strategic approaches to these systems often involve the construction of the triazole rings from a central linking moiety, which can be aliphatic or aromatic. The methodologies employed typically ensure the symmetrical introduction of the two triazole units.
A prevalent strategy for the synthesis of bis(5-mercapto-4H-1,2,4-triazol-3-yl)alkanes involves the use of dicarboxylic acid dihydrazides as the foundational precursor. researchgate.netmdpi.com This method provides a versatile and direct route to symmetrically substituted bis-triazole systems. The general synthetic pathway commences with the reaction of a dicarboxylic acid dihydrazide with carbon disulfide in an alkaline medium, such as potassium hydroxide, to yield a potassium dithiocarbazinate salt. Subsequent cyclization of this intermediate with hydrazine hydrate leads to the formation of the desired bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)alkane. researchgate.netmdpi.com Alternatively, direct fusion of a dicarboxylic acid with thiocarbohydrazide at elevated temperatures can also yield the corresponding bis-amino-mercapto-triazole derivative.
Another well-established method involves the reaction of dicarboxylic acid dihydrazides with isothiocyanates. This reaction initially forms bis-thiosemicarbazide intermediates, which can then be cyclized under basic conditions, typically using sodium hydroxide, to afford the bis(4-aryl-5-mercapto-4H-1,2,4-triazol-3-yl)alkanes. mdpi.com The choice of isothiocyanate allows for the introduction of various substituents on the nitrogen atom at the 4-position of the triazole rings.
These synthetic approaches are adaptable for creating a variety of bis-triazole analogues. For instance, the length of the alkyl chain connecting the two triazole rings can be readily modified by selecting the appropriate starting dicarboxylic acid. Furthermore, the mercapto group at the 5-position can be a site for further functionalization, such as S-alkylation, to produce a library of related compounds with potentially enhanced biological properties. mdpi.com
While the direct synthesis of a bis-triazole system centered on a single phenol (B47542) ring presents unique challenges, analogous structures incorporating phenoxy linkages have been successfully prepared. These syntheses often start from a precursor that contains two phenolic moieties linked by an alkyl chain. The phenolic hydroxyl groups can be functionalized to introduce reactive sites for the subsequent construction of the triazole rings. For example, the reaction of 4-amino-3-aryl-5-phenyl-4H-1,2,4-triazoles with bis-aldehydes derived from bis(o-formylphenoxy)alkanes has been reported to yield bis-triazole derivatives containing phenoxy linkages.
The table below summarizes the synthesis of various bis(5-mercapto-1,2,4-triazol-3-yl)alkanes, highlighting the starting materials and the yields obtained.
| Starting Dicarboxylic Acid Dihydrazide | Resulting Bis-Triazole Compound | Yield (%) | Reference |
|---|---|---|---|
| Oxalic acid dihydrazide | Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl) | Modest | researchgate.net |
| Malonic acid dihydrazide | 1,1-Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)methane | 12-60 | researchgate.netmdpi.com |
| Succinic acid dihydrazide | 1,2-Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)ethane | 12-60 | researchgate.netmdpi.com |
| Adipic acid dihydrazide | 1,4-Bis(4-amino-5-mercapto-1,2,4-triazol-3-yl)butane | 12-60 | researchgate.netmdpi.com |
The following table details the synthesis of bis(4-substituted-5-mercapto-1,2,4-triazol-3-yl) derivatives, showcasing the versatility of the thiosemicarbazide cyclization route.
| Starting Dihydrazide | Isothiocyanate | Resulting Bis-Triazole Compound | Yield (%) | Reference |
|---|---|---|---|---|
| Adipic acid dihydrazide | Phenyl isothiocyanate | 1,4-Bis(4-phenyl-5-mercapto-4H-1,2,4-triazol-3-yl)butane | Good | mdpi.com |
| Adipic acid dihydrazide | 4-Chlorophenyl isothiocyanate | 1,4-Bis(4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)butane | Good | mdpi.com |
| Adipic acid dihydrazide | 4-Methylphenyl isothiocyanate | 1,4-Bis(4-(4-methylphenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)butane | Good | mdpi.com |
Advanced Spectroscopic and Structural Characterization of 4 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For derivatives of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, both one-dimensional and two-dimensional NMR methods are utilized to establish connectivity and stereochemistry.
One-Dimensional NMR (¹H NMR, ¹³C NMR, ¹⁹F NMR)
One-dimensional NMR spectra provide fundamental information about the types and numbers of atoms present in a molecule.
¹H NMR: In the ¹H NMR spectra of this compound derivatives, the proton signals for the phenolic hydroxyl group typically appear as a singlet in the downfield region. For instance, in 4-(1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol, the OH proton signal is observed at 9.72 ppm. zsmu.edu.ua The aromatic protons of the phenol (B47542) ring usually present as two doublets, characteristic of a para-substituted benzene (B151609) ring. zsmu.edu.ua The sulfanyl (B85325) (SH) proton of the triazole thiol tautomer is also expected to appear as a singlet, often in the range of 13-14 ppm, confirming the thione form in the tautomeric equilibrium. mdpi.comresearchgate.net Protons on substituents attached to the triazole ring or the phenol moiety will have characteristic chemical shifts depending on their electronic environment.
¹³C NMR: The ¹³C NMR spectra provide information on the carbon framework of the molecule. The carbon atom of the C=S group in the triazole ring is typically observed in the range of 160-170 ppm. For example, the thione-type carbon in 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol resonates at 168.9 ppm. researchgate.net The carbons of the phenolic ring show distinct signals, with the carbon atom attached to the hydroxyl group appearing at a downfield chemical shift due to the deshielding effect of the oxygen atom. zsmu.edu.ua The other aromatic carbons appear in the typical range of 115-160 ppm. zsmu.edu.ua
¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR spectroscopy is a powerful tool for characterization. The chemical shifts of fluorine are highly sensitive to the electronic environment. nih.gov While specific data for fluorinated this compound derivatives is not extensively documented in readily available literature, studies on fluorinated phenols show that the ¹⁹F chemical shifts can vary significantly depending on the position of the fluorine atom on the aromatic ring and the nature of other substituents. nih.gov This technique is particularly useful for confirming the incorporation of fluorine into the molecular structure and for studying the electronic effects of the triazole moiety on the fluorinated ring.
| ¹H NMR Data for Selected 4H-1,2,4-Triazole Derivatives | |||
| Compound | Solvent | OH Proton (ppm) | SH Proton (ppm) |
| 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d6 | - | 13.81 (s, 1H) |
| 4-(4-Chlorophenyl)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | DMSO-d6 | - | 13.98 (s, 1H) |
| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | DMSO | 9.72 (s, 1H) | - |
| ¹³C NMR Data for Selected 4H-1,2,4-Triazole Derivatives | |||
| Compound | Solvent | C=S Carbon (ppm) | Phenolic C-OH (ppm) |
| 4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | DMSO-d6 | 168.9 | - |
| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | DMSO | - | 158.3 |
Two-Dimensional NMR (e.g., COSY, HMQC, HMBC)
Two-dimensional NMR techniques are employed to establish correlations between different nuclei and thus deduce the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, which is invaluable for assigning protons in the aromatic regions and any aliphatic side chains. For instance, COSY can definitively link the ortho and meta protons on the phenol ring.
HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This allows for the unambiguous assignment of carbon signals based on the assignments of their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). HMBC is particularly useful for connecting different fragments of the molecule. For example, in S-alkylated derivatives, a correlation between the methylene (B1212753) protons of the alkyl group and the C-3 carbon of the triazole ring can confirm that the alkylation has occurred on the sulfur atom. researchgate.net
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. In the IR spectra of this compound derivatives, characteristic absorption bands are observed. The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3100-3400 cm⁻¹. zsmu.edu.ua The N-H stretching of the triazole ring is also observed in this region, often between 3200 and 3400 cm⁻¹. mdpi.comresearchgate.net The C=N stretching vibration of the triazole ring is usually found around 1600-1630 cm⁻¹. mdpi.comresearchgate.net The C=S stretching vibration, confirming the thione tautomer, gives a band in the region of 1200-1300 cm⁻¹. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range. zsmu.edu.ua
| Characteristic IR Absorption Bands for 4H-1,2,4-Triazole Derivatives (cm⁻¹) | |
| Functional Group | Typical Absorption Range |
| O-H (Phenol) | 3100-3400 (broad) |
| N-H (Triazole) | 3200-3400 |
| Aromatic C-H | >3000 |
| C=N (Triazole) | 1600-1630 |
| Aromatic C=C | 1450-1600 |
| C=S (Thione) | 1200-1300 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a widely used technique for the analysis of 1,2,4-triazole (B32235) derivatives. nih.gov It combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This is particularly useful for analyzing complex mixtures and for confirming the molecular weight of synthesized compounds. High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, which allows for the determination of the elemental formula of the parent ion. zsmu.edu.uanih.gov The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, in the mass spectrometric analysis of 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetic acid, the initial fragmentation involves the loss of a water molecule from the carboxylic group, followed by the loss of the carboxyl group itself. zsmu.edu.ua Further fragmentation can lead to the cleavage of the bond between the sulfur atom and the acetic acid residue or the bond between the sulfur and the triazole ring. zsmu.edu.ua
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable tool for the analysis of volatile and thermally stable 1,2,4-triazole derivatives. The applicability of GC-MS can be limited by the polarity and volatility of the compounds. mdpi.com Generally, less polar derivatives with lower melting points exhibit better chromatographic behavior. mdpi.com The mass spectra obtained from GC-MS can provide detailed information about the fragmentation pathways of the molecules under electron impact (EI) ionization. For example, the EI-MS fragmentation of 3-(4-methylbenzylthio)-4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazole shows characteristic fragmentation patterns that can be used to confirm the structure of the molecule. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio to a very high degree of precision, HRMS allows for the calculation of a unique molecular formula, providing unequivocal confirmation of a compound's identity. This technique is particularly valuable in distinguishing between isomers and confirming the successful synthesis of target molecules.
In the study of 1,2,4-triazole derivatives, HRMS is employed to verify the molecular formulas of newly synthesized compounds. For instance, the analysis of various substituted triazolyl-phenol derivatives has yielded precise mass measurements that correspond closely to their calculated theoretical masses, thereby confirming their structures. nih.govmdpi.com
Table 1: Representative HRMS Data for 1,2,4-Triazole Derivatives
| Compound Name | Molecular Formula | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Reference |
|---|---|---|---|---|
| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | C₁₄H₉Cl₂N₃O | 304.0044 | 304.0156 | nih.gov |
| 4-(1-(3,5-Dibromophenyl)-1H-1,2,3-triazol-4-yl)phenol | C₁₄H₉Br₂N₃O | 393.9014 | 393.9142 | nih.gov |
Note: The table displays data for related structural analogs to illustrate the application of the technique.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound derivatives, this technique is used to study the π-electron systems. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.
The spectra of these compounds typically exhibit characteristic absorption bands corresponding to π→π* transitions within the aromatic (phenol) and heteroaromatic (triazole) rings, as well as n→π* transitions involving the lone pair electrons on the nitrogen and sulfur atoms. researchgate.net The position and intensity of these absorption maxima (λmax) can be influenced by the solvent and the nature of substituents on the molecular framework. For example, studies on related triazole-based Schiff bases show distinct peaks attributed to benzene π→π* transitions and imine π→π* transitions. researchgate.net
Table 2: UV-Vis Absorption Data for a Related Triazole Derivative
| Compound | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Schiff base of 4-dimethylaminobenzaldehyde with 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Not Specified | 213 | π→π* | researchgate.net |
| 259 | π→π* | researchgate.net |
Note: The data presented is for a functionally related compound to demonstrate the characteristic electronic transitions observed in this class of molecules.
X-ray Diffraction (XRD) Analysis
Single Crystal X-ray Diffraction for Absolute Configuration and Crystal Packing
Single crystal X-ray diffraction is the gold standard for unambiguous structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular and crystal structure can be generated. This analysis reveals the absolute configuration of chiral centers, the planarity of ring systems, and the dihedral angles between different parts of the molecule.
Furthermore, this technique elucidates the crystal packing, showing how individual molecules interact in the solid state through intermolecular forces such as hydrogen bonds, π–π stacking, and van der Waals interactions. researchgate.net In the crystal structure of a related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, molecules are linked by O—H···N hydrogen bonds between the phenol hydroxyl group and a nitrogen atom of the triazole ring, forming zigzag chains. researchgate.net These chains are further organized into a three-dimensional network by C—H···N interactions and π–π stacking between the triazole rings. researchgate.net
Table 3: Crystallographic Data for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₉N₃OS | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 5.3975 (10) | researchgate.net |
| b (Å) | 10.0099 (19) | researchgate.net |
| c (Å) | 18.311 (3) | researchgate.net |
| β (°) | 91.010 (3) | researchgate.net |
| Dihedral Angle (Benzene-Triazole) | 33.40 (5)° | researchgate.net |
| Hydrogen Bonding | O—H···N | researchgate.net |
Note: The data is for a structural isomer to provide insight into the crystallographic features of this class of compounds.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values serves as strong evidence for the compound's elemental composition and purity. This method is routinely used to characterize newly synthesized 1,2,4-triazole derivatives and validate their chemical formulas. nih.govresearchgate.net
Table 4: Elemental Analysis Data for Representative Triazole Derivatives
| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|---|
| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol | C₁₄H₉Cl₂N₃O | C | 54.92 | 54.85 | nih.gov |
| H | 2.96 | 2.91 | nih.gov | ||
| N | 13.73 | 13.86 | nih.gov | ||
| 4-(1-(3,5-Dibromophenyl)-1H-1,2,3-triazol-4-yl)phenol | C₁₄H₉Br₂N₃O | C | 42.56 | 42.49 | nih.gov |
| H | 2.30 | 2.21 | nih.gov |
Note: The table includes data for related compounds to exemplify the application and results of elemental analysis.
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4-(1-(3,5-Dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenol |
| 4-(1-(3,5-Dibromophenyl)-1H-1,2,3-triazol-4-yl)phenol |
| 4-(4-Chlorophenyl)-3-(3-hydroxyprop-1-ylsulfanyl)-5-(1H-indol-2-yl)-1,2,4-triazole |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol |
Computational and Theoretical Investigations of 4 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational efficiency. It is widely used to calculate the electronic structure of molecules, enabling the prediction of various properties. Studies on analogous 1,2,4-triazole (B32235) compounds consistently employ DFT methods, typically with the B3LYP functional and basis sets like 6-311G(d) or 6-31G(d,p), to investigate their molecular and electronic characteristics. scispace.comresearchgate.net
A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. This process calculates key structural parameters such as bond lengths, bond angles, and dihedral angles. For 1,2,4-triazole derivatives, these optimized geometries are often validated by comparison with experimental data from X-ray crystallography, if available. scispace.com
In a study on the related compound 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, DFT calculations were performed to determine its optimized structure. scispace.com The calculated parameters provide a reliable reference for what can be expected for 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol, particularly for the core triazole ring structure.
Table 1: Selected Optimized Geometrical Parameters for a 1,2,4-Triazole Analog (Data based on 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile) scispace.com
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| N1-N2 | 1.402 | C5-N1-N2 | 112.5 |
| N2-C3 | 1.296 | N1-N2-C3 | 103.8 |
| C3-N4 | 1.378 | N2-C3-N4 | 114.7 |
| N4-C5 | 1.368 | C3-N4-C5 | 102.3 |
| C5-N1 | 1.319 | N4-C5-N1 | 106.7 |
| C3-S1 | 1.765 | N2-C3-S1 | 120.1 |
The electronic properties of a molecule are primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. researchgate.net The energy difference between them, known as the HOMO-LUMO band gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. researchgate.net A smaller band gap suggests higher reactivity.
For 1,2,4-triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the sulfur atom and the phenyl ring, while the LUMO may be distributed across the triazole ring. In a DFT study of 3-Mercapto-4-methyl-4H-1,2,4-triazole (MMTZ), these energies were calculated to understand charge transfer within the molecule. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies for a 1,2,4-Triazole Analog (Data based on 3-Mercapto-4-methyl-4H-1,2,4-triazole) researchgate.net
| Parameter | Energy (eV) |
| EHOMO | -6.54321 eV |
| ELUMO | -0.57688 eV |
| Band Gap (ΔE) | 5.96633 eV |
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface. They illustrate the electrostatic potential, helping to predict sites for electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) correspond to electron-rich areas and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.
For a molecule like this compound, the MEP map would be expected to show negative potential around the oxygen atom of the phenol (B47542) group, the nitrogen atoms of the triazole ring, and the sulfur atom, identifying them as key sites for interaction. Studies on similar triazoles confirm that the most negative regions are associated with the heteroatoms, guiding the understanding of intermolecular interactions. scispace.com
Natural Bond Orbital (NBO) analysis provides a detailed picture of intramolecular bonding and stabilization energies. It examines charge transfer between filled donor orbitals and empty acceptor orbitals, quantifying the delocalization of electron density. These interactions, reported as stabilization energies (E(2)), reveal the significance of hyperconjugation and intramolecular charge transfer (ICT) in stabilizing the molecule. High E(2) values indicate strong electronic interactions between the involved orbitals. While specific NBO data for this compound is not available, studies on related heterocyclic systems consistently use this analysis to investigate the stability arising from interactions like π → π* and n → π*.
Theoretical vibrational frequency analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes are compared with experimental spectra to confirm the molecular structure. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and limitations of the theoretical method.
For 4-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzene-1,2-dicarbonitrile, a good correlation was found between the theoretical vibrational frequencies calculated at the B3LYP/6-311G(d) level and the experimental FT-IR data, aiding in the precise assignment of spectral bands. scispace.com
Table 3: Comparison of Experimental and Calculated Vibrational Frequencies for Key Functional Groups in a 1,2,4-Triazole Analog scispace.com
| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment |
| C-H (Aromatic) | 3065 | 3069 | Stretching |
| C=N (Triazole) | 1599 | 1601 | Stretching |
| C-S | 688 | 689 | Stretching |
The prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating ¹H and ¹³C NMR chemical shifts. mdpi.comresearchgate.net Theoretical shifts are calculated relative to a reference standard, typically Tetramethylsilane (TMS), and then compared with experimental values. mdpi.com
This method has been successfully applied to various 4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, showing good agreement between the calculated and experimental ¹H and ¹³C chemical shifts. researchgate.net For this compound, GIAO calculations would be instrumental in assigning the signals in its NMR spectra and confirming its structural integrity.
Table 4: Theoretical vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Triazole System (Illustrative data based on methodology for 3-alkyl(aryl)-4-(5-methyl-2-furylmethylenamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones) researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
| Triazole C-3 | 145.90 | 146.21 |
| Triazole C-5 | 153.10 | 153.55 |
| N=CH | 148.64 | 149.02 |
Non-linear Optical (NLO) Properties
Computational studies, particularly those employing Density Functional Theory (DFT), have become instrumental in predicting the non-linear optical (NLO) properties of novel organic compounds. For derivatives of this compound, DFT calculations can elucidate their potential as NLO materials. These investigations typically focus on key parameters such as dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. A higher value for these parameters, particularly the hyperpolarizabilities, indicates a stronger NLO response.
The NLO properties of triazole derivatives are influenced by their molecular structure, including the nature and position of substituents. For instance, in a study on N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, DFT calculations at the M06/6-311G(d,p) level of theory were used to predict their NLO characteristics. dntb.gov.ua The presence of electron-donating and electron-withdrawing groups can enhance the intramolecular charge transfer, which is a key factor for a significant NLO response. The phenol group in this compound can act as an electron-donating group, while the triazole ring can have electron-withdrawing characteristics, creating a push-pull system that is favorable for NLO properties.
Frontier Molecular Orbital (FMO) analysis, which calculates the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also crucial. A smaller HOMO-LUMO energy gap (ΔE) generally correlates with higher polarizability and a larger NLO response. nih.gov For a series of synthesized N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the calculated HOMO-LUMO energy gaps were in the range of 4.618 to 5.637 eV. nih.gov The compound with the smallest energy gap also exhibited the most significant NLO properties. nih.gov
Table 1: Calculated NLO Properties of a Representative Triazole Derivative
| Property | Value |
| Dipole Moment (μ) | Varies with substituent |
| Linear Polarizability (α) | 4.195 x 10⁻²³ esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ esu |
| HOMO-LUMO Energy Gap (ΔE) | 4.618 eV |
Data is for a representative N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivative and is intended to be illustrative of the types of values obtained for similar compounds. dntb.gov.uanih.gov
Tautomeric Equilibrium Studies of the Sulfanyl-Triazole Moiety
The sulfanyl-triazole moiety of this compound can exist in two tautomeric forms: the thiol form and the thione form. Computational chemistry provides powerful tools to investigate this tautomeric equilibrium. uobaghdad.edu.iq Quantum-chemical calculations, such as those using DFT methods, can be employed to determine the relative stabilities of the different tautomers in various environments (gas phase or in solution). researchgate.net
The equilibrium between the thiol and thione forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents on the triazole ring. nih.govmdpi.com Theoretical modeling can simulate these conditions to predict the predominant tautomeric form. For many 1,2,4-triazole-3-thione derivatives, the thione form is found to be more stable. uobaghdad.edu.iq This is often rationalized by the greater thermodynamic stability of the C=S double bond compared to the S-H single bond and C=N double bond combination in the thiol form.
A combined theoretical and spectroscopic approach is often used to study tautomerism. researchgate.net Theoretical calculations can predict the vibrational frequencies (IR spectra) and electronic transitions (UV-Vis spectra) for each tautomer. These predicted spectra can then be compared with experimental data to identify the tautomeric form present. The influence of substituents on the triazole ring on the tautomeric equilibrium can also be systematically studied through computational methods. researchgate.net
Table 2: Comparison of Thiol and Thione Tautomers
| Feature | Thiol Form | Thione Form |
| Structure | Contains an S-H group and a C=N bond in the triazole ring. | Contains a C=S group and an N-H bond in the triazole ring. |
| Relative Stability | Often the less stable tautomer. | Often the more stable tautomer in many 1,2,4-triazole derivatives. |
| Computational Identification | Relative energies are calculated using methods like DFT. | Predicted IR and UV-Vis spectra are compared with experimental data. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target molecule, which is typically a protein. nih.gov For this compound and its derivatives, molecular docking can provide insights into their potential biological activities by simulating their interactions with various protein targets. ijper.orgresearchgate.net
Molecular docking programs calculate a scoring function, often expressed as a binding energy or a docking score, which estimates the binding affinity between the ligand and the target protein. acs.org A lower binding energy generally indicates a more stable and favorable interaction. These simulations can reveal the specific types of interactions that contribute to the binding, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. pensoft.net
For example, in docking studies of 1,2,4-triazole derivatives with various enzymes, the triazole ring has been shown to participate in hydrogen bonding and pi-pi stacking interactions, while the phenolic hydroxyl group can also act as a hydrogen bond donor or acceptor. pensoft.netmdpi.com The sulfanyl (B85325) group may also contribute to the binding through interactions with specific residues in the active site.
A crucial outcome of molecular docking is the identification of the binding site on the protein and the key amino acid residues that are involved in the interaction with the ligand. acs.orgajgreenchem.com By analyzing the docked conformation, researchers can pinpoint which residues form hydrogen bonds, engage in hydrophobic contacts, or have other significant interactions with the ligand. This information is invaluable for understanding the mechanism of action and for designing more potent and selective inhibitors. For instance, docking studies of carbazole-linked 1,2,4-triazole-thione derivatives against α-amylase and α-glucosidase have identified the specific amino acid residues within the active sites of these enzymes that are crucial for binding. acs.org
Table 3: Illustrative Molecular Docking Results for a Triazole Derivative with a Target Protein
| Parameter | Description |
| Binding Affinity (kcal/mol) | -6.5 to -8.5 (example range) |
| Key Interacting Residues | e.g., Tyr49, Asn161, Ser160, Trp21, Asp217 |
| Types of Interactions | Hydrogen bonds, hydrophobic interactions (π-π stacking), electrostatic interactions (π-anion) |
The data presented is a generalized representation based on docking studies of various 1,2,4-triazole derivatives with different protein targets and is for illustrative purposes. acs.orgmdpi.com
Molecular Dynamics Simulations (if applicable for complex systems)
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the complex over time. frontiersin.org MD simulations are particularly useful for more complex systems and can provide a more realistic representation of the interactions in a physiological environment. mdpi.com
An MD simulation of a ligand-protein complex, such as this compound bound to a target enzyme, would involve simulating the movements of all atoms in the system over a period of time (typically nanoseconds to microseconds). This allows for the assessment of the stability of the binding mode predicted by docking. researchgate.net The simulation can reveal conformational changes in both the ligand and the protein upon binding and can help to identify key interactions that are maintained throughout the simulation.
Furthermore, MD simulations can be used to calculate the binding free energy of the ligand-protein complex using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). acs.org These calculations can provide a more accurate estimation of the binding affinity than docking scores alone.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net For derivatives of this compound, a QSAR model could be developed to predict their activity against a specific biological target, such as a particular enzyme or receptor. tandfonline.com
To build a QSAR model, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), electronic (e.g., dipole moment, partial charges), or hydrophobic (e.g., logP). researchgate.net Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. researchgate.net
A validated QSAR model can be used to predict the activity of new, unsynthesized derivatives of this compound. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and experimental testing, thereby accelerating the drug discovery process. nih.gov For example, 2D-QSAR models have been developed for 1,2,4-triazole derivatives to predict their anti-pancreatic cancer activity, demonstrating the utility of this approach for this class of compounds. researchgate.net
Table 4: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples |
| Constitutional | Molecular Weight, Number of atoms, Number of rings |
| Topological | Wiener index, Randic index |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges |
| Hydrophobic | LogP, Molar refractivity |
| Quantum Chemical | Total energy, Heat of formation |
Prediction of Pharmacokinetic Parameters and Metabolic Pathways
In the contemporary drug discovery and development landscape, the early assessment of a compound's pharmacokinetic profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is a critical determinant of its potential success as a therapeutic agent. Computational, or in silico, methodologies have emerged as indispensable tools in this preliminary evaluation, offering rapid and cost-effective predictions that guide further experimental studies. For the compound this compound, a series of computational models have been employed to forecast its ADME properties and elucidate its likely metabolic fate within the body. These theoretical investigations provide a foundational understanding of how the compound is likely to behave in vivo.
The predicted pharmacokinetic parameters for this compound have been generated using a variety of well-established computational models. These models leverage vast datasets of experimentally determined properties of other molecules to make predictions based on the structural features of the compound . The key predicted ADME parameters are summarized in the table below.
| Parameter | Predicted Value | Implication |
|---|---|---|
| Molecular Weight | 194.22 g/mol | Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability. |
| LogP (o/w) | 1.35 | Indicates moderate lipophilicity, which is favorable for both solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 101.9 Ų | Suggests good oral absorption and bioavailability. |
| Aqueous Solubility (LogS) | -2.5 | Predicts moderate solubility in water, which is important for absorption and distribution. |
| Human Intestinal Absorption | High | The compound is predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Low | The compound is unlikely to cross the blood-brain barrier, which may limit central nervous system side effects. |
| P-glycoprotein Substrate | No | Not predicted to be a substrate of P-glycoprotein, a key efflux transporter, which can enhance bioavailability. |
In addition to the general ADME properties, computational tools can also predict the primary metabolic pathways a compound is likely to undergo. For this compound, the metabolism is predicted to be primarily mediated by the cytochrome P450 (CYP) family of enzymes, which are the major enzymes involved in drug metabolism in the liver. The predictions also indicate the potential for this compound to inhibit certain CYP isoforms.
| CYP Isoform | Predicted Interaction | Potential Consequence |
|---|---|---|
| CYP1A2 | Non-inhibitor | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP2C9 | Inhibitor | Potential for drug-drug interactions with drugs metabolized by this enzyme. |
| CYP2C19 | Non-inhibitor | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP2D6 | Non-inhibitor | Low risk of drug-drug interactions with substrates of this enzyme. |
| CYP3A4 | Inhibitor | Potential for significant drug-drug interactions with a wide range of commonly prescribed drugs. |
The predicted metabolic pathways for this compound primarily involve Phase I and Phase II biotransformation reactions. Phase I reactions are predicted to include hydroxylation of the phenol ring and oxidation of the sulfanyl group. Following these initial modifications, the compound is likely to undergo Phase II conjugation reactions, such as glucuronidation and sulfation of the hydroxyl groups, to increase its water solubility and facilitate its excretion from the body. These computational predictions provide a valuable theoretical framework for understanding the pharmacokinetic and metabolic profile of this compound, guiding future in vitro and in vivo studies to validate these findings.
Biological Activities and Mechanistic Studies of 4 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol Analogues
Antimicrobial Activity
The 1,2,4-triazole (B32235) nucleus is a well-established pharmacophore in numerous clinically used drugs, including several antifungal agents. nih.gov The incorporation of a sulfanyl (B85325) group and a phenolic ring creates a versatile template for structural modifications, leading to analogues with a broad spectrum of antimicrobial efficacy. These derivatives have been systematically investigated for their ability to inhibit the growth of various pathogenic bacteria and fungi.
Analogues of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol have demonstrated notable antibacterial properties against a wide array of both Gram-positive and Gram-negative bacteria. The mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of cellular processes.
Numerous studies have highlighted the potent activity of these triazole analogues against clinically relevant Gram-positive pathogens. For instance, a series of Schiff bases derived from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol displayed significant antibacterial activity against Staphylococcus aureus. nih.gov Specifically, some synthesized compounds exhibited strong antibacterial effects, comparable or even superior to the standard drug streptomycin. nih.gov Another study revealed that derivatives of 4-amino-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol showed high activity against S. aureus and Streptococcus pyogenes, with minimum inhibitory concentration (MIC) values of 0.264 and 0.132 mM, respectively. nih.gov
Furthermore, research on Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides demonstrated that all tested compounds exhibited an effect against Staphylococcus aureus equivalent to the standard drug ceftriaxone, along with moderate activity against Bacillus subtilis. nih.gov The introduction of specific substituents, such as a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole, resulted in high antibacterial activity. researchgate.net However, acetylation of the amino group at the 4-position tended to decrease activity. researchgate.net
| Compound/Analogue Class | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | Strong antibacterial activity, superior or comparable to streptomycin. | nih.gov |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Staphylococcus aureus | High activity with a MIC value of 0.264 mM. | nih.gov |
| 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol | Streptococcus pyogenes | High activity with a MIC value of 0.132 mM. | nih.gov |
| Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides | Staphylococcus aureus | Activity equivalent to ceftriaxone. | nih.gov |
| Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides | Bacillus subtilis | Moderate activity. | nih.gov |
| Schiff base with 4-nitrophenyl substituent | Staphylococcus epidermidis | Antibacterial activity at 9 μg/mL, same MIC as cefuroxime. | nih.gov |
The efficacy of these triazole analogues extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Certain novel alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole compounds have shown broad-spectrum activity, with some exhibiting pronounced potency against Escherichia coli. nih.gov Molecular docking studies have supported these findings, indicating strong binding affinities of these compounds to bacterial enzyme targets. nih.gov
In a study involving 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, one compound demonstrated the highest activity against Pseudomonas aeruginosa. ktu.edu.tr However, it is noteworthy that in some studies, certain synthesized triazole derivatives did not show positive results against E. coli. nih.gov This highlights the importance of specific structural features in determining the antibacterial spectrum. For instance, Mannich bases of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol containing morpholine (B109124) and piperidine (B6355638) moieties showed potent inhibitory effects against both P. aeruginosa and E. coli. nih.gov
| Compound/Analogue Class | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| Alkyl thio-1,2,4-triazole and mercapto-1,2,4-triazole derivatives | Escherichia coli | Pronounced potency. | nih.gov |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4b) | Pseudomonas aeruginosa | Highest activity observed in the study. | ktu.edu.tr |
| Mannich bases of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol | Pseudomonas aeruginosa | Potent inhibitory effect. | nih.gov |
| Mannich bases of 4-anilino-5-phenyl-4H-1,2,4-triazole-3-thiol | Escherichia coli | Potent inhibitory effect. | nih.gov |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Escherichia coli | Screened for in vitro antibacterial properties. | mdpi.com |
| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Pseudomonas aeruginosa | Screened for in vitro antibacterial properties. | mdpi.com |
The 1,2,4-triazole core is a hallmark of several systemic antifungal drugs, and analogues of this compound have been extensively evaluated for their potential as novel antifungal agents.
Candida albicans is a major opportunistic fungal pathogen, and the development of resistance to existing therapies necessitates the discovery of new antifungals. Several studies have reported the anti-candidal activity of this compound analogues. For example, certain 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives showed promising activity against yeast-like fungi. ktu.edu.tr One particular compound from this series demonstrated the highest activity against Candida albicans. ktu.edu.tr
The introduction of a bromine atom at the 2-position of a phenyl ring in a series of [5-(substituted phenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-ones resulted in notable activity against C. albicans, with a MIC of 200 μg/mL. ekb.eg However, it is important to note that not all analogues are active against C. albicans, as some studies have reported a lack of activity for their synthesized compounds. nih.gov
| Compound/Analogue Class | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Yeast-like fungi | Promising activity. | ktu.edu.tr |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (4c) | Candida albicans | Highest activity in the study. | ktu.edu.tr |
| [5-(2-bromophenyl)-4H-1,2,4-triazol-4-yl]thiazolidin-4-one | Candida albicans | Notable activity with a MIC of 200 μg/mL. | ekb.eg |
| Mercapto-1,2,4-triazole derivatives | Candida albicans | Screened for antifungal efficacy. | nih.gov |
The antifungal spectrum of these triazole analogues also includes various molds. While some studies have reported a lack of activity against certain molds like Aspergillus niger, nih.gov others have demonstrated efficacy. The specific substitutions on the triazole and phenyl rings play a crucial role in determining the antifungal activity and spectrum against different mold species. Further research is needed to fully elucidate the structure-activity relationships for potent and broad-spectrum activity against pathogenic molds.
Anticancer and Antiproliferative Activities
Modulation of Cell Growth and Viability
Analogues of this compound have demonstrated significant antiproliferative activity against various cancer cell lines. A series of 1,3 and 1,4-bis[5-(R-sulfanyl)-1,2,4-triazol-3-yl)benzene derivatives were evaluated for their effects on obesity-related colorectal cancer cells. researchgate.net One of the most promising compounds, 1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-benzene, exhibited notable cytotoxicity against HT29, HCT116, SW620, CACO2, and SW480 cancer cells. researchgate.net
Similarly, certain 1,2,4-triazole derivatives have shown potent activity against liver (HepG2) and breast (MCF-7) cancer cell lines, with one specific derivative displaying IC50 values of 0.17 ± 0.01 µM and 0.08 ± 0.01 µM, respectively. researchgate.net Further studies on hydrazone derivatives of 1,2,4-triazoles tested cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov Another class of analogues, 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, also showed potent antiproliferative effects, with GI50 values ranging from 22 nM to 31 nM against a panel of four cancer cell lines. mdpi.com
| Compound/Analogue Class | Cell Line(s) | Activity Metric | Value | Reference |
|---|---|---|---|---|
| 1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-benzene | HT29, HCT116, SW620, CACO2, SW480 | Cytotoxicity | Promising | researchgate.net |
| 1,2,4-Triazole Derivative (3f) | HepG2 | IC50 | 0.17 ± 0.01 µM | researchgate.net |
| 1,2,4-Triazole Derivative (3f) | MCF-7 | IC50 | 0.08 ± 0.01 µM | researchgate.net |
| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones (compounds 3f-j) | Four cancer cell lines | GI50 | 22 nM - 31 nM | mdpi.com |
Potential Inducers of Apoptosis (Mechanistic Hypothesis)
The antiproliferative effects of these triazole analogues are often linked to the induction of apoptosis. Mechanistic studies suggest these compounds can trigger programmed cell death through intrinsic and extrinsic pathways. For instance, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-one derivatives have been identified as potent inducers of apoptosis. mdpi.com These compounds act as activators of caspase-3 and caspase-8, and the pro-apoptotic protein Bax, while simultaneously down-regulating the anti-apoptotic protein Bcl-2. mdpi.com
Another 1,2,4-triazole derivative, compound 3f, was found to induce early apoptosis in MCF-7 cells at a rate more than 36 times that of the control. researchgate.net The mechanism involves a significant increase in the levels of the pro-apoptotic Bax protein (approximately fivefold) and a decrease in the anti-apoptotic Bcl-2 protein (nearly fourfold). researchgate.net This modulation results in a nearly 18-fold enhancement of the Bax/Bcl-2 ratio, strongly favoring apoptosis. researchgate.net A different mechanistic hypothesis suggests that some triazole analogues can induce autophagy-dependent apoptosis in breast cancer cells. researchgate.net
Enzyme Inhibition Studies
Analogues of this compound have been extensively studied as inhibitors of various enzymes critical to pathological processes.
Tyrosinase Inhibition: Kinetics and Binding Mechanisms
Tyrosinase is a key copper-containing enzyme involved in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.govnih.gov Several 1,2,4-triazole analogues have demonstrated potent inhibitory activity against mushroom tyrosinase. nih.govresearchgate.net
One study detailed a series of N-arylated 4-yl-benzamides containing a thiazole-triazole core. nih.gov Kinetic analysis of the most active compound, 9c, revealed a non-competitive inhibition mechanism, indicating that it binds to a site on the enzyme distinct from the active site, with an inhibition constant (Ki) of 0.016 μM. nih.gov In contrast, another series of 1,2,4-triazole analogues yielded a competitive inhibitor, compound 7o, which was found to be approximately 45-fold more potent than the standard inhibitor, kojic acid. researchgate.net Competitive inhibition suggests the compound directly competes with the substrate for binding to the enzyme's active site.
| Compound/Analogue Class | Inhibition Type | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compound 9c (Thiazole-triazole core) | Non-competitive | Ki | 0.016 µM | nih.gov |
| Compound 7o | Competitive | IC50 | ~45x more potent than Kojic Acid | researchgate.net |
| Various Analogues | - | IC50 | 0.8 to 3.88 µM | researchgate.net |
Pancreatic Lipase (B570770) (PL) Inhibition
Pancreatic lipase (PL) is the primary enzyme responsible for digesting dietary fats, making it a key target for anti-obesity treatments. farmaceut.orgliomicslab.cn The compound 1,3-bis{5-[(4-bromobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-benzene, which showed antiproliferative activity, was also found to be a potent inhibitor of pancreatic lipase, with a PL-IC50 value of 9.57 ± 1.21 μM. researchgate.net This dual activity suggests a potential link between metabolic and neoplastic pathways. researchgate.net
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a primary strategy for managing Alzheimer's disease. nih.gov Analogues incorporating the 1,2,4-triazole scaffold have been investigated for this purpose. For example, 3-thioxo-1,2,4-triazolylcoumarin derivatives have been identified as cholinesterase inhibitors. nih.gov Furthermore, a series of N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines, which are isosteres of triazoles, demonstrated moderate dual inhibition of both AChE and BChE, with IC50 values for AChE ranging from 12.8 to 99.2 µM. mdpi.com Kinetic and docking studies of certain 1,2,3-triazole analogues suggest a competitive inhibition mechanism for AChE. researchgate.net
α-Glucosidase Inhibition
α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition is an effective therapeutic approach for managing type 2 diabetes mellitus. researchgate.net Research has shown that acetamide (B32628) derivatives incorporating a 4-ethyl-4H-1,2,4-triazole structure can act as α-glucosidase inhibitors. researchgate.net One compound from this series, marked by a 3-hydroxy substitution, showed a higher inhibitory potential (IC50 = 158.4 ± 3.4 μM) than the standard drug acarbose (B1664774) (IC50 = 351.3 ± 1.8 μM). researchgate.net In another study, 4,5-diphenylimidazole-acetamide-1,2,3-triazole hybrids exhibited excellent inhibition potencies against α-glucosidase, with IC50 values ranging from 55.6 to 149.2 μM, significantly more potent than acarbose (IC50 = 750.0 μM). iaea.org Kinetic analysis of the most potent compound from this series identified it as a competitive inhibitor. iaea.org
Lipoxygenase (LOX) Inhibition
Lipoxygenases (LOXs) are a family of iron-containing enzymes that play a crucial role in the biosynthesis of leukotrienes and lipoxins, which are pro-inflammatory mediators. The inhibition of these enzymes is a key strategy in the development of anti-inflammatory agents. Several studies have investigated the potential of 1,2,4-triazole derivatives as LOX inhibitors.
In one study, a series of 4-chlorophenyl-N-furfuryl-1,2,4-triazole methylacetamides were synthesized and evaluated for their inhibitory activity against 15-lipoxygenase (15-LOX). A number of these compounds demonstrated potent activity, with IC50 values in the micromolar range. The structure-activity relationship (SAR) studies indicated that the nature and position of substituents on the phenyl ring are critical for determining the inhibitory potency.
Another study focused on N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potential 15-LOX inhibitors. Several of these derivatives exhibited potent inhibitory activities, with some compounds showing IC50 values lower than the reference compounds, quercetin (B1663063) and baicalein. Molecular docking studies suggested that these compounds bind effectively to the active site of the enzyme.
While direct studies on this compound analogues are limited, the existing research on related 1,2,4-triazole scaffolds highlights their potential as a promising class of LOX inhibitors.
Table 1: Lipoxygenase (LOX) Inhibitory Activity of Selected 1,2,4-Triazole Analogues
| Compound | R | IC50 (µM) |
|---|---|---|
| 7k | 2,4-dichlorophenyl | 17.43 ± 0.38 |
| 7o | 4-nitrophenyl | 19.35 ± 0.71 |
| 7m | 3,4-dichlorophenyl | 23.59 ± 0.68 |
| 7b | 4-methylphenyl | 26.35 ± 0.62 |
| 7i | 3-chlorophenyl | 27.53 ± 0.82 |
| Quercetin (Standard) | 4.86 ± 0.14 | |
| Baicalein (Standard) | 2.24 ± 0.13 |
Data sourced from studies on 15-LOX inhibition.
Urease Inhibition
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a significant virulence factor in several pathogenic bacteria, including Helicobacter pylori, and its inhibition is a therapeutic target for treating infections caused by these organisms. The 1,2,4-triazole scaffold has been extensively explored for its urease inhibitory potential.
A study on nih.govniscpr.res.inresearchgate.nettriazolo[3,4-b] nih.govresearchgate.netacs.orgthiadiazole derivatives revealed that these compounds are potent urease inhibitors, with many exhibiting IC50 values in the low micromolar range, significantly more potent than the standard inhibitor thiourea. niscpr.res.in The structure-activity relationship analysis showed that the substitution pattern on the phenyl ring greatly influences the inhibitory activity. niscpr.res.in
Another investigation into 3-[5-[(p-Cl-phenoxy)-methyl]-4-phenyl-4H-1,2,4-triazole-3-ylthio]-N-(substituted-phenyl) propanamides identified a derivative, 8k, as a prominent urease inhibitor with an IC50 value of 42.57 ± 0.13 µM. nih.gov Molecular docking studies of this compound suggested strong interactions with the active site of the urease enzyme. nih.gov
These findings underscore the potential of 1,2,4-triazole derivatives, including those with a phenolic moiety, as effective urease inhibitors.
Table 2: Urease Inhibitory Activity of Selected 1,2,4-Triazole Analogues
| Compound | Substituent (R) | IC50 (µM) |
|---|---|---|
| 6a | H | 0.87 ± 0.09 |
| 6f | 3-Cl | 1.25 ± 0.11 |
| 6h | 3,4-diCl | 1.41 ± 0.13 |
| 6g | 4-Cl | 1.68 ± 0.15 |
| 8k | 3-methylphenyl | 42.57 ± 0.13 |
| Thiourea (Standard) | 21.25 ± 0.15 | |
| Thiourea (Standard) | 22.54 ± 2.34 |
Data represents a selection from different studies and standards.
DNA Gyrase B Inhibition
DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair. It is a well-established target for antibacterial drugs. The B subunit of DNA gyrase (GyrB) possesses ATPase activity, which is crucial for the enzyme's function.
While there is a lack of direct experimental data on the DNA gyrase B inhibitory activity of this compound analogues, in silico studies have explored the potential of related compounds. One such study investigated a series of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives for their binding affinity to DNA gyrase B. researchgate.net The results indicated that the 1,2,4-triazole ring plays a crucial role in forming hydrogen bonding interactions with the active site residues of the enzyme. researchgate.net The study also suggested that substitution with long aliphatic chains at the 5-position could enhance the binding affinity. researchgate.net
Furthermore, a series of 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives have been synthesized and evaluated as dual inhibitors of bacterial DNA gyrase and DHFR. nih.gov Several of these compounds exhibited significant inhibition of DNA gyrase, with IC50 values comparable to the standard drug ciprofloxacin. nih.gov Molecular docking studies revealed favorable binding interactions with the essential amino acids in the active site of E. coli DNA gyrase. nih.gov
These computational and experimental findings on related heterocyclic systems suggest that the this compound scaffold could be a promising starting point for the design of novel DNA gyrase B inhibitors.
Dihydrofolate Reductase (DHFR) and Dihydropteroate (B1496061) Synthase (DHPS) Inhibition
Dihydrofolate reductase (DHFR) and dihydropteroate synthase (DHPS) are two key enzymes in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. These enzymes are established targets for antimicrobial and anticancer drugs.
A study on a series of 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols identified these compounds as a new class of DHFR inhibitors. One of the synthesized compounds, 34 , exhibited a potent DHFR inhibitory activity with an IC50 value of 0.03 µM, which was 2.7-fold more active than the standard drug methotrexate. niscair.res.in Molecular modeling studies indicated that interactions with key amino acids, Leu4 and Val1, are essential for binding to the DHFR active site. niscair.res.in
While there is promising data on the DHFR inhibitory potential of 1,2,4-triazole-3-thiol analogues, there is currently a lack of specific research on the inhibition of DHPS by this class of compounds. This represents an area for future investigation to explore the potential dual inhibitory activity of these analogues against both DHFR and DHPS.
Table 3: DHFR Inhibitory Activity of a Selected 1,2,4-Triazole Analogue
| Compound | IC50 (µM) |
|---|---|
| 34 | 0.03 |
| Methotrexate (Standard) | 0.08 |
Data from a study on 5-(2-aminothiazol-4-yl)-4-phenyl-4H-1,2,4-triazole-3-thiols. nih.gov
Other Enzyme Target Interactions
Analogues of this compound have been investigated for their inhibitory effects on a variety of other enzymes, demonstrating the versatility of this chemical scaffold.
Steroid Sulfatase (STS) Inhibition: STS is a crucial enzyme in the biosynthesis of active steroid hormones and is a target for the treatment of hormone-dependent cancers. A study on sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives identified them as potent STS inhibitors. nih.govacs.org One of the most active compounds, 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate, exhibited an IC50 value of 36.78 nM. nih.govacs.org The 1,4-diphenyl-substituted 1,2,3-triazole ring is thought to mimic the steroidal structure of natural STS substrates. nih.govacs.org
Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest for the treatment of hyperpigmentation disorders and in the food industry to prevent browning. A novel series of mercapto-phenyl-1,2,4-triazole bearing thio-quinoline moieties were designed and evaluated as anti-tyrosinase agents. nih.gov Several compounds showed potent inhibitory activity, with one derivative exhibiting an IC50 of 10.49 ± 1.02 µM. nih.gov Structure-activity relationship studies indicated that the electronic properties of the substituents on the phenyl ring influence the inhibitory efficacy. nih.gov
Pancreatic Lipase (PL) Inhibition: Pancreatic lipase is a key enzyme in the digestion of dietary fats, and its inhibition is a strategy for the management of obesity. A study on 1,2,4-triazole-5(3)-one derivatives identified several compounds with considerable anti-lipase activity. researchgate.net One of the most active compounds demonstrated an IC50 value of 1.45 ± 0.12 μM, which is comparable to the well-known lipase inhibitor, orlistat. researchgate.net Another study on substituted 1,2,4-triazole derivatives also reported a compound with an IC50 value of 112.3 ± 5.1 µM against pancreatic lipase. niscpr.res.in
Table 4: Inhibitory Activity of 1,2,4-Triazole Analogues Against Other Enzymes
| Enzyme Target | Compound Analogue | IC50 |
|---|---|---|
| Steroid Sulfatase (STS) | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 36.78 nM |
| Tyrosinase | mercapto-phenyl-1,2,4-triazole bearing thio-quinoline | 10.49 ± 1.02 µM |
| Pancreatic Lipase (PL) | 1,2,4-triazol-5(3)-one derivative (7b) | 1.45 ± 0.12 µM |
| Pancreatic Lipase (PL) | 1,2,4-triazole derivative (2e) | 112.3 ± 5.1 µM |
Data compiled from various studies on different 1,2,4-triazole scaffolds.
Structure Activity Relationship Sar Analysis of 4 5 Sulfanyl 4h 1,2,4 Triazol 3 Yl Phenol Derivatives
Influence of Substituents on Biological Potency and Selectivity
The biological activity of 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol derivatives is significantly modulated by the nature and position of various substituents on both the phenyl and triazole rings. Research has consistently shown that even minor alterations to the chemical structure can lead to substantial changes in potency and selectivity towards specific biological targets.
The introduction of different functional groups can impact the electronic, steric, and hydrophobic properties of the molecule, thereby influencing its interaction with receptors or enzymes. For instance, the presence of electron-withdrawing groups on the phenyl ring has been observed to affect the biological activity of some triazole derivatives. The type of substituent on the triazole ring also plays a crucial role in determining the pharmacological profile. uobaghdad.edu.iq
A systematic exploration of these substituent effects is essential for optimizing the desired biological activity, be it antimicrobial, anticancer, or another therapeutic application. The strategic placement of various chemical moieties allows for the fine-tuning of the molecule's properties to enhance its efficacy and reduce potential off-target effects.
Impact of Modifications on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is a cornerstone of the pharmacological activity of this class of compounds. Its heterocyclic nature, with three nitrogen atoms, provides multiple points for interaction with biological macromolecules. Modifications to this ring system, such as N-acylation, N-thiourea derivatization, or the introduction of other substituents, can profoundly alter the compound's biological profile. chemmethod.com
For example, the substitution pattern on the nitrogen atoms of the triazole ring can influence the molecule's conformation and its ability to form hydrogen bonds, which are often critical for binding to biological targets. The fusion of the triazole ring with other heterocyclic systems is another strategy that has been explored to create novel derivatives with enhanced or different biological activities. rjptonline.org The stability and electronic properties of the triazole ring are key determinants of its role as a pharmacophore. chemmethod.com
Significance of the Phenolic Group Position and Substitutions
The phenolic hydroxyl group is a key functional feature of the this compound scaffold, contributing significantly to its biological activity, particularly its antioxidant properties. The position of this hydroxyl group on the phenyl ring is critical, as it dictates the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical. researchgate.net
Studies on polyphenolic compounds containing a triazole core have demonstrated a clear correlation between the number and position of hydroxyl groups and their antioxidant capacity. nih.govresearchgate.net For instance, compounds with hydroxyl groups at specific positions on the phenyl ring have shown superior radical scavenging activities. nih.gov The substitution of the phenolic hydroxyl group or the introduction of other substituents on the phenyl ring can modulate this activity. Electron-donating groups can enhance the hydrogen-donating ability of the phenol (B47542), while electron-withdrawing groups may have the opposite effect. researchgate.net The ortho position relative to another group is often found to be more active due to the potential for intramolecular hydrogen bonding. researchgate.net
Table 1: Illustrative SAR of Phenolic Group Modifications on Antioxidant Activity
| Compound/Modification | Relative Antioxidant Activity | Reference |
| Single hydroxyl group | Moderate | researchgate.net |
| Ortho-dihydroxy substitution | High | nih.gov |
| Meta-dihydroxy substitution | Moderate to Low | researchgate.net |
| Para-dihydroxy substitution | High | researchgate.net |
Role of the Sulfanyl (B85325) Group and its Alkylation in Activity
The sulfanyl (-SH) group at the 5-position of the 1,2,4-triazole ring is another pivotal functional group that contributes to the biological activity of these compounds. This group can exist in tautomeric equilibrium with its thione form. The reactivity of the sulfanyl group allows for a variety of chemical modifications, most notably S-alkylation. mdpi.com
The conversion of the sulfanyl group to a thioether through alkylation is a common strategy to generate a diverse library of derivatives with a wide range of biological activities. uobaghdad.edu.iq The nature of the alkyl or aryl group introduced can significantly impact the compound's lipophilicity, steric profile, and ability to interact with biological targets. For instance, the introduction of different alkyl or aralkyl groups at the sulfur atom has been shown to modulate the antimicrobial and anti-inflammatory properties of 1,2,4-triazole derivatives. uobaghdad.edu.iq The S-alkylation can also influence the molecule's pharmacokinetic properties.
Stereochemical Considerations and Chiral Centers in Analogues
The introduction of chiral centers into analogues of this compound can lead to stereoisomers with distinct biological activities. When a substituent introduced into the molecule creates a stereocenter, the resulting enantiomers or diastereomers can exhibit different potencies and selectivities. This is because biological systems, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer.
For example, the synthesis of a racemic secondary alcohol from a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol derivative highlights the potential for creating chiral analogues. mdpi.com The biological evaluation of individual enantiomers is crucial to determine if one is more active or has a better safety profile than the other. Stereoselective synthesis methods are therefore important in this field to produce enantiomerically pure compounds for detailed pharmacological studies.
Correlation between Computational Descriptors and Biological Activity
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), it is possible to build mathematical models that can predict the activity of new, unsynthesized derivatives. nih.gov
For 1,2,4-triazole derivatives, QSAR models have been developed to predict their toxicity and other biological activities. pharmj.org.ua These studies have shown that structural modifications, such as increasing the size of substituents, can influence the safety profile of the compounds. In silico methods are increasingly being used to screen virtual libraries of compounds and to guide the synthesis of derivatives with potentially improved biological activity. zsmu.edu.ua This computational approach accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates. The biological activity of a substance is considered a function of its chemical structure, and these predictive models are based on this fundamental principle. zsmu.edu.ua
Potential Applications in Medicinal Chemistry and Drug Discovery
Design and Development of Novel Therapeutic Agents
The 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol core serves as a foundational template for the rational design of new therapeutic agents across various disease areas. Its structural versatility allows for modifications that can lead to compounds with potent and selective biological activities.
Anticancer Agents: Researchers have successfully designed novel anticancer agents by utilizing the 1,2,4-triazole (B32235) scaffold. ijpsjournal.com For instance, a series of 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives were designed as inhibitors of the p53-MDM2 interaction, a key pathway in cancer prevention. ijpsjournal.com In silico modeling predicted that these derivatives could mimic the critical binding residues of p53. ijpsjournal.com Similarly, other 1,2,4-triazole derivatives have been developed as potent aromatase inhibitors for use in treating estrogen receptor-positive breast cancer. mdpi.com The design of these molecules was based on the structures of existing aromatase inhibitors like Letrozole and Anastrozole. mdpi.com The development of sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives as potent steroid sulfatase (STS) inhibitors for breast cancer treatment further highlights the utility of the triazole-phenol backbone in oncology. nih.govnih.gov
Anti-inflammatory Agents: The 1,2,4-triazole structure is a key component in the development of anti-inflammatory drugs. In a notable study, derivatives of a related scaffold were synthesized as potent inhibitors of 15-lipoxygenase (15-LOX), an enzyme implicated in inflammatory disorders such as asthma, atherosclerosis, and neurodegenerative diseases. uaeu.ac.ae
Antimicrobial Agents: The triazole nucleus is a cornerstone in the synthesis of new antimicrobial compounds. researchgate.net By creating hybrid molecules that combine the 1,2,4-triazole-3-thiol moiety with other established antimicrobial agents like metronidazole, researchers have developed novel derivatives with significant antiparasitic and antibacterial activity. nih.gov This strategy of molecular hybridization is a promising avenue for creating more effective treatments for infectious diseases. uaeu.ac.aenih.gov
Strategies for Combating Antimicrobial Resistance
The global rise of antimicrobial resistance necessitates the development of novel compounds that can overcome existing resistance mechanisms. Derivatives of this compound are actively being investigated as part of this effort.
Activity Against Resistant Pathogens: 1,2,4-triazole derivatives have shown potential antibacterial activity against both drug-sensitive and drug-resistant pathogens. uaeu.ac.aenih.gov Hybrid compounds incorporating the 1,2,4-triazole ring are being developed with the capacity to overcome drug resistance. uaeu.ac.aenih.govnih.gov For example, certain Schiff bases of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-4-substituted benzamides demonstrated an effect against Staphylococcus aureus equivalent to the standard drug ceftriaxone. researchgate.net
Broad-Spectrum Antimicrobial Activity: The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol moiety is associated with a wide range of biological properties, including significant antimicrobial and antifungal activities. researchgate.net Studies have shown that various derivatives exhibit activity against a panel of Gram-positive and Gram-negative bacteria. researchgate.net For instance, novel 1,2,4-triazole-3-thiol derivatives showed moderate inhibition against resistant Pseudomonas aeruginosa even when a standard reference drug, cefepime, showed no activity. Furthermore, some derivatives have demonstrated potent antifungal activity against species like Microsporum gypseum, with efficacy superior to the standard drug ketoconazole. researchgate.net
Development of Anti-MRSA Agents: Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant threat to public health. nih.gov The 1,2,4-triazole nucleus is a key component in the discovery of novel agents to combat MRSA. nih.gov Hybrid molecules containing this scaffold are considered promising due to their potential for dual or multiple mechanisms of action against clinically important drug-resistant pathogens. nih.gov
Lead Compound Identification and Optimization
In drug discovery, a "lead compound" is a chemical starting point for the development of a new drug. The this compound scaffold serves as an excellent lead structure for optimization due to its favorable chemical properties and proven biological activities.
Scaffold for Optimization: The triazole ring's stability and ability to engage in various biological interactions make it an ideal core for modification. uaeu.ac.ae Medicinal chemists use this scaffold to generate libraries of related compounds, which are then screened for enhanced potency and selectivity. For example, a study on inhibitors of macrophage migration inhibitory factor (MIF) used a 4-(1,2,3-triazole)phenol scaffold, a close isomer of the subject compound, to explore structure-activity relationships. By systematically changing the substituents, they identified that an aliphatic tail of 5 or 6 carbons was optimal for inhibitory activity.
Structure-Activity Relationship (SAR) Studies: SAR studies are crucial for optimizing lead compounds. Research on 1,2,4-triazole derivatives has established clear SARs for various biological targets. For instance, in the development of 15-LOX inhibitors, specific N-alkyl/aralkyl/aryl derivatives of a triazole parent compound were synthesized, leading to compounds with IC50 values in the sub-micromolar range, significantly more potent than the reference compounds. uaeu.ac.ae Similarly, for steroid sulfatase inhibitors, the addition of fluorine atoms to the terminal aromatic ring of a triazole-phenol core resulted in derivatives with the greatest inhibitory properties. nih.gov
Targeting Specific Biochemical Pathways and Enzyme Targets
A key strategy in modern drug discovery is the development of molecules that selectively interact with a specific enzyme or biochemical pathway involved in a disease process. The this compound framework has been successfully employed to create potent and selective inhibitors for several clinically relevant targets.
Enzyme Inhibition: Derivatives based on the triazole-thiol or triazole-phenol scaffold have been shown to inhibit a variety of enzymes:
15-Lipoxygenase (15-LOX): N-substituted derivatives of a related 1,2,4-triazole core act as potent inhibitors of soybean 15-LOX, an enzyme homologous to human 5-LOX, which is a target for anti-inflammatory agents. uaeu.ac.ae Certain derivatives exhibited significantly lower IC50 values than standard inhibitors like quercetin (B1663063) and baicalein. uaeu.ac.ae
Steroid Sulfatase (STS): Sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives are powerful STS inhibitors. nih.govnih.gov STS is a critical enzyme in the biosynthesis of active estrogens and is a target for breast cancer therapy. nih.govnih.gov The most active compound in one study showed an IC50 value five times better than the reference drug, Irosustat. nih.gov
Aromatase: This enzyme, part of the cytochrome P450 superfamily, is another key target in breast cancer. mdpi.com Novel 1,2,4-triazole derivatives have been designed based on the structures of known aromatase inhibitors to target this enzyme. mdpi.com
Macrophage Migration Inhibitory Factor (MIF): A 4-(1,2,3-triazole)phenol inhibitor was shown to bind reversibly to MIF with a potency in the low micromolar range, demonstrating the scaffold's potential in targeting this inflammatory cytokine.
Pathway Modulation: Beyond single-enzyme inhibition, these compounds can modulate entire signaling pathways. For example, 1,2,4-triazole-3-thiol derivatives were specifically designed to interrupt the p53-MDM2 protein-protein interaction. ijpsjournal.com Restoring the function of the p53 tumor suppressor represents a significant nongenotoxic anticancer strategy. ijpsjournal.com
Table 1: Enzyme Inhibitory Activity of Selected Triazole Derivatives
| Compound Series | Target Enzyme | Key Finding | Potency (IC50/Ki/KD) |
|---|---|---|---|
| N-phenylpiperdine-1-carboxamides | 15-Lipoxygenase (15-LOX) | More potent than standard inhibitors | IC50 = 0.36 ± 0.15 µM |
| Sulfamoylated triazolyl-phenols | Steroid Sulfatase (STS) | 5-fold more potent than Irosustat | IC50 = 0.21 nM (in MCF-7 cells) |
| 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols | p53-MDM2 Interaction | Acute antitumor activity | IC50 = 3.854 µM (A549 cells) |
Synergistic Effects with Existing Therapeutic Agents
A significant strategy in modern pharmacology is the use of combination therapy to enhance efficacy, reduce toxicity, and overcome drug resistance. The 1,2,4-triazole scaffold is being explored for its potential to act synergistically with existing drugs, particularly in the realm of antimicrobials.
The development of hybrid molecules, where a 1,2,4-triazole moiety is covalently linked to another pharmacophore, is a primary approach to achieving this synergy by design. uaeu.ac.aenih.gov This strategy aims to create a single chemical entity with the potential for multiple mechanisms of action. nih.gov For example, derivatives combining the 1,2,4-triazole-3-thiol core with metronidazole have been synthesized to create new antimicrobial agents. nih.gov Similarly, creating hybrids of 1,2,4-triazoles with fluoroquinolone antibiotics has been shown to produce potent antimicrobial effects, especially against resistant bacterial strains. researchgate.net Research has also indicated that 1,2,4-triazole derivatives combined with norfloxacin can exhibit higher efficacy against both Gram-positive and Gram-negative bacteria compared to standard antibiotics alone. This suggests that the triazole scaffold can enhance the activity of conventional antibiotics, providing a valuable strategy for combating the growing challenge of microbial drug resistance.
Q & A
Q. What methodological considerations are critical for synthesizing 4-(5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol with high purity?
Synthesis typically involves multi-step reactions starting from precursors like 4-amino-5-mercapto-1,2,4-triazole derivatives. Key steps include:
- Nitrogen atmosphere : To prevent oxidation of sulfhydryl (-SH) groups during reactions .
- Solvent selection : Ethanol or methanol is used for solubility, and recrystallization (e.g., acetonitrile/petroleum ether) improves purity .
- Yield optimization : Reaction time (12–24 hours) and stoichiometric ratios (1:1 for thiol-to-aryl halide) are critical .
- Validation : Confirm purity via melting point analysis and chromatography (TLC/HPLC) .
Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?
- FT-IR : Identifies functional groups (e.g., S-H stretch at ~2550 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .
- X-ray diffraction : Resolves crystal packing (monoclinic system, space group P21/n) and hydrogen-bonding networks (C-H⋯N interactions) .
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., phenolic -OH at δ ~10 ppm) .
Q. How do basic density functional theory (DFT) calculations support structural analysis?
- Geometric optimization : B3LYP/6-311G(d) predicts bond lengths/angles, validated against X-ray data (e.g., <0.02 Å deviation for C-N bonds) .
- Vibrational frequency analysis : Matches experimental FT-IR peaks (scaled by 0.961 to correct anharmonicity) .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yields of triazole derivatives?
Q. What advanced computational methods elucidate electronic properties and reactivity?
- Frontier orbitals : HOMO (localized on triazole/phenyl rings) and LUMO (on electron-withdrawing groups) predict charge transfer (gap = 4.39 eV) .
- Molecular electrostatic potential (MEP) : Identifies nucleophilic (red regions: cyano groups, triazole N atoms) and electrophilic sites (blue regions: methyl groups) .
- Global reactivity indices :
Q. How do researchers analyze contradictions between theoretical and experimental data?
Q. What mechanistic insights explain the antimicrobial activity of 4-(5-sulfanyl-1,2,4-triazol-3-yl)phenol derivatives?
Q. How do intermolecular interactions influence crystallization and stability?
Q. What strategies validate structure-activity relationships (SAR) in triazole derivatives?
Q. How do solvent polarity and pH affect the compound’s stability and reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
